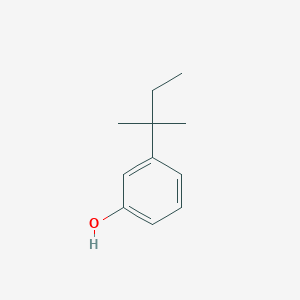![molecular formula C21H18O2 B8516646 1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE](/img/structure/B8516646.png)
1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE is an organic compound with the molecular formula C20H18O2 It is characterized by the presence of a benzyl group attached to a benzyloxyphenyl ketone moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzyl benzoate with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to minimize environmental impact.
化学反応の分析
Types of Reactions: 1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzyl 4-benzyloxyphenyl ketone derivatives.
科学的研究の応用
1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of 1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress responses, leading to potential therapeutic effects in conditions such as cancer and inflammation.
類似化合物との比較
Benzyl Alcohol: This compound has a benzyl group attached to a hydroxyl group, making it structurally related but functionally distinct.
Benzyl Chloride: Similar in structure but contains a chlorine atom instead of a ketone group.
Uniqueness: 1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE is unique due to its combination of benzyl and benzyloxyphenyl groups, which confer distinct chemical properties and reactivity
特性
分子式 |
C21H18O2 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
2-phenyl-1-(4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C21H18O2/c22-21(15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)23-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
InChIキー |
RWGAOTFKLVZHSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

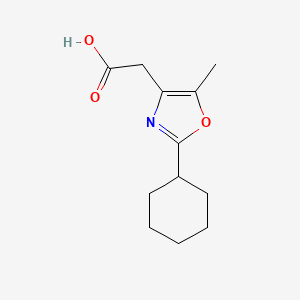
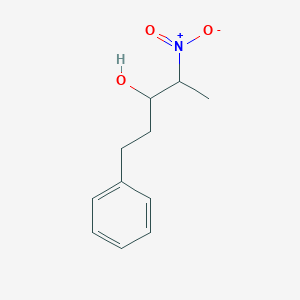
![methyl 1-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]triazole-4-carboxylate](/img/structure/B8516584.png)

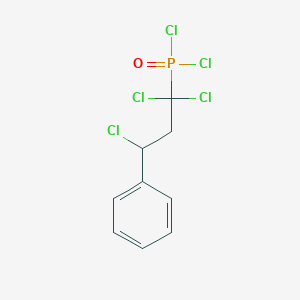
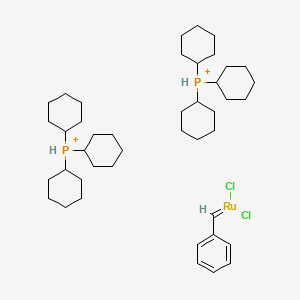
![2-[(3-Chloro-propyl)-methyl-amino]-ethanol](/img/structure/B8516605.png)


![tert-butyl N-[2-(sulfamoylamino)ethyl]carbamate](/img/structure/B8516670.png)
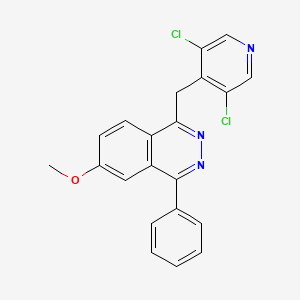
![2-Methylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B8516682.png)
